N-(8-butoxyquinolin-5-yl)-4-methylbenzamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-4-methylbenzamide is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-4-methylbenzamide typically involves the reaction of 8-butoxyquinoline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including its ability to inhibit certain enzymes and receptors.
Industry: N-(8-butoxyquinolin-5-yl)-4-methylbenzamide can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(8-butoxyquinolin-5-yl)-glycine: This compound has a similar quinoline structure but with a glycine moiety instead of a benzamide group.
1-(8-Butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea: This compound has a thiourea group and a chloro-phenyl substituent, making it structurally similar to N-(8-butoxyquinolin-5-yl)-4-methylbenzamide.
Uniqueness
This compound is unique due to its specific combination of a butoxyquinoline moiety and a 4-methylbenzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-14-25-19-12-11-18(17-6-5-13-22-20(17)19)23-21(24)16-9-7-15(2)8-10-16/h5-13H,3-4,14H2,1-2H3,(H,23,24) |
InChI Key |
LFWIERJZGOUKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C)C=CC=N2 |
Origin of Product |
United States |
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